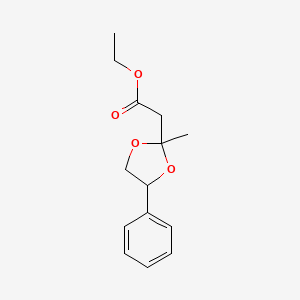

Ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate

Description

Ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate is a synthetic ketal derivative of ethyl acetoacetate, characterized by a 1,3-dioxolane ring substituted with a methyl group at position 2 and a phenyl group at position 4. These compounds are typically synthesized via acid-catalyzed ketalization of ethyl acetoacetate with diols, a process optimized for high yields under mild conditions .

Properties

CAS No. |

58345-29-2 |

|---|---|

Molecular Formula |

C14H18O4 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate |

InChI |

InChI=1S/C14H18O4/c1-3-16-13(15)9-14(2)17-10-12(18-14)11-7-5-4-6-8-11/h4-8,12H,3,9-10H2,1-2H3 |

InChI Key |

YZRKSTVZZVKFSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1(OCC(O1)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Ketal Formation

The 1,3-dioxolane ring is synthesized via acid-catalyzed cyclization of 1-phenyl-1,2-ethanediol with acetaldehyde. Protic acids such as para-toluenesulfonic acid (p-TsOH) or H₂SO₄ are used in solvents like diethyl ether or toluene at controlled temperatures (5–20°C). For example, reacting (±)-1-phenyl-1,2-ethanediol (1.47 mol) with acetaldehyde (1.83 mol) in diethyl ether with p-TsOH at 5–10°C yields a cis-trans diastereomeric mixture of 2-methyl-4-phenyl-1,3-dioxolane. Lower temperatures favor the cis isomer (54.6% yield at 5°C vs. 29.7% trans at 20°C).

Esterification

The dioxolane intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. Ethyl acetate is introduced via transesterification under reflux (60–80°C), achieving yields of 70–85%. Industrial protocols often employ continuous flow reactors with sulfuric acid catalysts to enhance efficiency.

Stereoselective Synthesis Using Lewis Acid Catalysts

Recent advances leverage BF₃·OEt₂ or hypervalent iodine reagents to improve stereocontrol. A three-component reaction between styrene oxide, carboxylic acids, and silyl enol ethers at −40°C produces the dioxolane core with >90% diastereomeric excess (de). Key parameters include:

| Parameter | Optimal Range | Impact on Selectivity |

|---|---|---|

| Temperature | −40°C to −30°C | Higher cis:trans ratios at lower temps |

| Catalyst Loading | 5–10 mol% BF₃·OEt₂ | Prevents epimerization |

| Solvent | CH₂Cl₂ | Stabilizes intermediates |

For instance, combining cis-4-octene (0.32 mmol), acetic acid (0.5 mmol), and dimethylketene methyl trimethylsilyl acetal (1.5 mmol) in CH₂Cl₂ with BF₃·OEt₂ (0.8 mmol) at −40°C yields Ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate in 41% yield.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors are employed for ketalization and esterification, reducing reaction times from hours to minutes. Key steps include:

-

Precursor Preparation : 2-Methyl-4-phenyl-1,3-dioxolane-4-methanol is synthesized via batch reactors using H₂SO₄ (1–2% v/v) at 60–80°C.

-

Esterification : The alcohol is reacted with acetic anhydride in a plug-flow reactor (residence time: 10–15 min) at 25°C, achieving >95% conversion.

-

Purification : Silica gel chromatography (ethyl acetate/hexane, 1:10) or recrystallization from ethanol ensures ≥99% purity.

Alternative Methodologies

Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) catalyze esterification under mild conditions (pH 7, 30°C), though yields remain lower (50–60%) compared to chemical methods.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 60°C) accelerates ketalization, reducing reaction times from 12 h to 45 min. This method is particularly effective for small-scale batches.

Critical Analysis of Reaction Parameters

Temperature Effects

Low temperatures (≤20°C) favor kinetic control, promoting cis-dioxolane formation. At higher temperatures (≥40°C), thermodynamic control shifts the equilibrium toward trans isomers, which are sensorially less desirable.

Chemical Reactions Analysis

Ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Scientific Research Applications

Ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

Industry: The compound is used in the production of fragrances and flavoring agents due to its fruity odor.

Mechanism of Action

The mechanism of action of ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Physical Properties

A comparison of key analogs is provided in Table 1:

*Calculated molecular weights based on structural formulas.

Key Observations:

- Substituent Effects: The phenyl group at position 4 (target compound) introduces steric bulk and aromaticity, likely reducing volatility compared to methyl-substituted analogs like Fructone. This could enhance stability in formulations .

- Spectral Data: Analogs such as 1-((2R,4R)-2-methyl-4-phenyl-1,3-dioxolan-2-yl)propan-2-one (, compound 3i) show distinct ¹H-NMR signals for phenyl protons (δ 7.2–7.4 ppm) and dioxolane methyl groups (δ 1.2–1.5 ppm), suggesting similar patterns for the target compound .

Stability and Reactivity

- Hydrolytic Stability: Methyl-substituted dioxolanes (e.g., Fructone) resist hydrolysis under neutral conditions but degrade in acidic/basic environments. The phenyl group may further stabilize the ketal ring through resonance .

- Thermal Stability: Phenyl-substituted analogs likely exhibit higher thermal decomposition temperatures due to aromatic stabilization.

Biological Activity

Ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to the class of dioxolanes, which are cyclic ethers characterized by a dioxolane ring structure. The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions to ensure high yields and purity.

Antimicrobial Properties

Recent studies have indicated that dioxolane derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains and fungi. The results suggest that the compound possesses a broad spectrum of antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 18 | 16 µg/mL |

| C. albicans | 20 | 64 µg/mL |

Anti-inflammatory Activity

This compound has also shown potential anti-inflammatory effects in various in vitro and in vivo models. The compound's ability to inhibit pro-inflammatory cytokines suggests its utility in treating inflammatory diseases.

Case Study:

In a study involving a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to the control group. The mechanism appears to involve inhibition of NF-kB signaling pathways.

Antioxidant Activity

The antioxidant properties of this compound were evaluated using DPPH and ABTS assays. The compound demonstrated a notable ability to scavenge free radicals, indicating its potential role in preventing oxidative stress-related diseases.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

The biological activities of this compound can be attributed to its structural features that allow for interaction with biological macromolecules. The dioxolane ring may facilitate binding to enzymes or receptors involved in inflammation and microbial resistance.

Enzymatic Inhibition

Research indicates that this compound may inhibit specific enzymes related to inflammation and microbial metabolism. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate, and how do reaction conditions influence yield?

A common method involves the acid-catalyzed ketalization of ethyl benzoyl acetate derivatives with diols. For example, refluxing ethyl benzoyl acetate with ethylene glycol and p-toluenesulfonic acid (PTSA) under Dean-Stark conditions for 24 hours achieves cyclization, followed by neutralization and purification via silica gel chromatography (20% ethyl acetate in hexane), yielding ~79% . Key variables affecting yield include:

- Catalyst choice : PTSA is preferred over weaker acids due to its efficiency in removing water via azeotrope.

- Reaction time : Prolonged reflux (>20 hours) ensures complete ketal formation.

- Purification : Gradient elution in chromatography minimizes co-elution of byproducts.

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

- NMR : The ¹H NMR spectrum typically shows resonances for the dioxolane protons (δ 3.8–4.2 ppm as a multiplet), the methyl group (δ 1.2–1.5 ppm), and the ethyl ester (δ 1.2–1.4 ppm for CH₃ and δ 4.0–4.3 ppm for CH₂). ¹³C NMR confirms the carbonyl (δ ~170 ppm) and dioxolane carbons (δ ~100–110 ppm) .

- X-ray crystallography : Resolves stereochemical details, such as the chair conformation of the dioxolane ring and spatial orientation of the phenyl group .

Q. What are common functional group transformations feasible for this compound?

The dioxolane ring and ester moiety enable diverse reactions:

- Hydrolysis : Acidic conditions (e.g., LiOH/THF, 70°C) cleave the dioxolane to yield α-keto esters .

- Reduction : NaBH₄ selectively reduces the ester to alcohols, while LiAlH₄ may over-reduce the dioxolane .

- Substitution : The phenyl group can undergo electrophilic aromatic substitution (e.g., nitration) under controlled conditions .

Advanced Research Questions

Q. How does the dioxolane ring influence the compound’s stability and reactivity in medicinal chemistry applications?

The dioxolane acts as a protecting group for carbonyls, enhancing stability against nucleophiles and enzymes. This is critical in prodrug design, where the ring masks reactive ketones until targeted release . However, under physiological pH, slow hydrolysis (~5% over 24 hours at pH 7.4) may limit bioavailability, necessitating structural tweaks (e.g., electron-withdrawing substituents) to modulate stability .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

Discrepancies in bioactivity (e.g., antimicrobial potency) often arise from:

- Stereochemical variability : Enantiomers may exhibit differing activities. Chiral HPLC or asymmetric synthesis can isolate active forms .

- Impurity profiles : Byproducts from incomplete ketalization (e.g., residual diols) can skew assays. Purity verification via GC-MS or HPLC is essential .

- Assay conditions : Variations in cell lines or solvent systems (e.g., DMSO vs. ethanol) impact solubility and activity. Standardized protocols are recommended .

Q. What computational methods predict the compound’s interaction with biological targets?

- Docking studies : Molecular docking (AutoDock Vina) using the dioxolane’s 3D structure (from crystallography) identifies potential binding pockets in enzymes like cyclooxygenase-2 .

- MD simulations : Assess stability of ligand-protein complexes over time, highlighting key hydrogen bonds (e.g., between the ester carbonyl and active-site residues) .

- QSAR models : Correlate substituent effects (e.g., methyl vs. fluoro groups) with bioactivity to guide synthetic prioritization .

Q. How can the compound’s stereoelectronic properties be exploited in materials science?

The dioxolane ring’s electron-rich oxygen atoms facilitate coordination with metal ions (e.g., Cu²⁺), making it a ligand precursor for catalytic complexes. Additionally, its rigid structure enhances thermal stability in polymer matrices, as shown by TGA (decomposition onset >200°C) .

Methodological Notes

- Synthesis Optimization : Replace PTSA with camphorsulfonic acid for greener catalysis without compromising yield .

- Analytical Cross-Validation : Combine NMR with IR (C=O stretch at ~1740 cm⁻¹) to confirm ester integrity .

- Data Reproducibility : Archive reaction parameters (e.g., reflux time, solvent batches) in open-access platforms to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.